Dermorphin - 77614-16-5

Dermorphin

Catalog Number: EVT-243236
CAS Number: 77614-16-5
Molecular Formula: C40H50N8O10
Molecular Weight: 802.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dermorphin is a naturally occurring heptapeptide first isolated from the skin of the South American frog Phyllomedusa sauvagei [, ]. Its amino acid sequence is Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. This opioid peptide exhibits potent analgesic activity, significantly exceeding that of morphine [, , ]. Dermorphin stands out due to the presence of a D-alanine residue in its structure, a unique feature amongst peptides synthesized by animal cells [, ].

Dermorphin's high affinity and selectivity for μ-opioid receptors makes it a valuable tool in dissecting the roles and identifying molecular determinants of μ-receptor binding [, , , , , ].

Future Directions
  • Targeting peripheral opioid receptors: Dermorphin's ability to induce analgesia through peripheral opioid receptors opens up opportunities for developing peripherally restricted analgesics with reduced central side effects [].
  • Investigating opioid receptor dimerization: Dimeric dermorphin analogs can serve as valuable tools to understand the functional significance of opioid receptor dimerization and its implications for drug development [, , ].

[D-Arg2]Dermorphin

  • Compound Description: [D-Arg2]Dermorphin is a synthetic analog of Dermorphin where D-alanine in the second position is substituted with D-arginine. This modification leads to an increase in potency and selectivity for μ-opioid receptors. [, , , , ]

Dermorphin-(1-4)-NH2

  • Compound Description: This tetrapeptide represents the N-terminal fragment of Dermorphin (Tyr-D-Ala-Phe-Gly-NH2). It demonstrates notably lower potency compared to the full Dermorphin sequence, indicating the importance of the C-terminal residues for full activity. [, , ]

Dermorphin-(1-3)-NH2

  • Compound Description: This tripeptide (Tyr-D-Ala-Phe-NH2) constitutes an even shorter N-terminal fragment of Dermorphin, further emphasizing the importance of the full peptide sequence for high affinity binding and biological activity. []

Deamidated Dermorphin

  • Compound Description: Deamidated Dermorphin lacks the C-terminal amide group, which results in a 5-fold decrease in potency compared to the parent peptide. []

[Des-Tyr5]Dermorphin

  • Compound Description: [Des-Tyr5]Dermorphin lacks the tyrosine residue at position 5, resulting in a significant reduction in binding affinity for both μ and δ opioid receptors. []

[Gly5]Dermorphin

  • Compound Description: In [Gly5]Dermorphin, the tyrosine residue at position 5 is replaced with glycine, similarly leading to a substantial decrease in binding to both μ and δ opioid receptors. []

[Gly3-Phe4]Dermorphin

  • Compound Description: This analog inverts the Phe3-Gly4 sequence found in Dermorphin to resemble the Gly3-Phe4 sequence present in enkephalins. This change enhances binding to δ opioid receptors while maintaining the overall μ selectivity. []

[Pro4]Dermorphin

  • Compound Description: Substituting Gly4 with Pro4 in Dermorphin disrupts the peptide's natural solution conformation, leading to decreased affinities for both μ and δ opioid receptors. []

[Ser(Bzl7)]Dermorphin

  • Compound Description: In this analog, the serine residue at position 7 is modified by introducing a benzyl group. This modification significantly enhances the interaction with δ opioid receptors while maintaining a weak μ selectivity. []

[Ser-NHNH27]Dermorphin

  • Compound Description: Similar to [Ser(Bzl7)]Dermorphin, modification of the serine residue at position 7 with a hydrazide group (NHNH2) increases binding to δ opioid receptors while retaining some affinity for μ opioid receptors. []

HYP6-Dermorphin

  • Compound Description: HYP6-Dermorphin is a naturally occurring Dermorphin analog with a hydroxyproline residue replacing proline in the sixth position. It exhibits potent opioid activity but with slightly lower potency compared to Dermorphin. [, , ]

[D-Ala2,N-methyl-Phe4,Gly-ol5]Enkephalin (DAGO)

  • Compound Description: DAGO is a synthetic enkephalin analog with high selectivity for μ-opioid receptors. It's frequently used as a pharmacological tool to investigate μ-opioid receptor function and is often compared to Dermorphin due to their shared receptor selectivity. [, , ]

[D-Ala2,D-Leu5]Enkephalin (DADLE)

  • Compound Description: DADLE is a synthetic enkephalin analog with a higher affinity for δ-opioid receptors compared to μ-opioid receptors. It serves as a valuable tool for investigating the role of δ-opioid receptors and is often used in studies comparing receptor selectivity profiles with Dermorphin. [, ]

[D-Pen2, D-Pen5]Enkephalin (DPDPE)

  • Compound Description: DPDPE is another synthetic enkephalin analog characterized by its high selectivity for δ-opioid receptors. It's a valuable pharmacological tool in opioid research and is frequently used in comparative studies alongside Dermorphin to explore the structural determinants of receptor selectivity. [, , ]

[Lys7]Dermorphin

  • Compound Description: [Lys7]Dermorphin is a naturally occurring Dermorphin analog with lysine replacing serine in the seventh position. This modification results in a peptide with high affinity for μ-opioid receptors and increased blood-brain barrier permeability compared to Dermorphin. [, , ]

Dermorphin-Dynorphin Hybrid Peptides

  • Compound Description: These synthetic peptides are created by combining fragments of Dermorphin and Dynorphin, another opioid peptide family. These hybrids aim to investigate the contribution of specific peptide sequences to receptor binding, analgesic activity, and peripheral opioid effects. []

Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 (Dermenkephalin)

  • Compound Description: Dermenkephalin is a predicted product of the same amphibian skin precursor that gives rise to Dermorphin. It exhibits potent and selective agonist activity at δ-opioid receptors, contrasting with Dermorphin's μ-opioid receptor preference. []

N-Amidino-Tyr-D-Arg-Phe-Ala-OH (ADAB)

  • Compound Description: ADAB is a synthetic analog of the Dermorphin tetrapeptide fragment (Dermorphin-(1-4)) characterized by an N-terminal amidino group and alanine substitution in position 4. It demonstrates high selectivity for μ1-opioid receptors and exhibits potent, long-lasting antinociceptive effects. []

N-Amidino-Tyr-D-Arg-Phe-Me Ala-OH (ADAMB)

  • Compound Description: ADAMB, similar to ADAB, is a synthetic analog of the Dermorphin-(1-4) fragment with an N-terminal amidino group. This analog incorporates N-methylalanine in position 4, resulting in potent and long-lasting antinociceptive effects primarily mediated through μ1-opioid receptors. []

Tyr-D-Arg2-Phe-Sarcosine4 (TAPS)

  • Compound Description: TAPS is a synthetic tetrapeptide analog of Dermorphin designed to enhance μ-opioid receptor selectivity. It exhibits potent antinociceptive effects and, unlike many other μ-opioid agonists, causes respiratory stimulation at lower doses. []
Overview

Dermorphin is a naturally occurring peptide that belongs to the class of opioid peptides. It is derived from the skin secretions of certain frogs, particularly the South American Phyllomedusa species. Dermorphin is known for its potent analgesic properties, being significantly more effective than morphine in some studies. Its structure consists of a sequence of amino acids that contribute to its interaction with opioid receptors in the body, primarily the mu-opioid receptor.

Source and Classification

Dermorphin was first isolated from the skin of the Phyllomedusa frogs in the early 1980s. It is classified as an endogenous opioid peptide, which means it is produced naturally in the body and mimics the effects of opiate drugs. The peptide has a specific affinity for mu-opioid receptors, which are involved in pain regulation and other physiological processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of dermorphin can be accomplished through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The solid-phase method involves assembling the peptide chain on a resin support, allowing for sequential addition of protected amino acids.

  1. Solid-Phase Peptide Synthesis:
    • The process typically employs 9-fluorenylmethoxycarbonyl (Fmoc) protection for the amino groups.
    • The removal of Fmoc groups is performed using piperidine in dimethylformamide.
    • Coupling reactions are facilitated by activating agents such as 1-hydroxybenzotriazole and diisopropylcarbodiimide to form peptide bonds .
  2. Alternative Methods:
    • Traditional solution-phase synthesis has also been used, where amino acids are coupled in solution rather than on a solid support .
Molecular Structure Analysis

Structure and Data

Dermorphin's molecular formula is C₁₈H₂₃N₃O₄S, and its structure consists of a sequence of five amino acids: Tyr-D-Ala-Phe-Gly-Tyr. The presence of a disulfide bond between two cysteine residues contributes to its stability and biological activity.

  • Molecular Weight: Approximately 345.45 g/mol.
  • 3D Structure: The conformation of dermorphin allows it to fit into the binding site of mu-opioid receptors effectively, enhancing its analgesic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Dermorphin undergoes various chemical reactions that can modify its structure and activity:

  1. Peptide Bond Formation: This is critical during synthesis, where carboxyl groups react with amino groups to form amide bonds.
  2. Deprotection Reactions: Protecting groups used during synthesis must be removed selectively to yield the active peptide.
  3. Analog Synthesis: Modifications at specific positions (e.g., N-terminal or C-terminal) can lead to derivatives with altered receptor affinities and pharmacokinetic properties .
Mechanism of Action

Process and Data

Dermorphin exerts its effects primarily through interaction with mu-opioid receptors located in the central nervous system. The binding process involves:

  1. Receptor Activation: Upon binding, dermorphin activates mu-opioid receptors, leading to a cascade of intracellular events that inhibit pain signaling pathways.
  2. Signal Transduction: This activation results in decreased neurotransmitter release from presynaptic neurons, effectively reducing pain perception .

The potency of dermorphin is attributed to its high affinity for these receptors compared to traditional opioids like morphine.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Dermorphin is typically a white powder when synthesized.
  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The stability of dermorphin can be affected by factors such as pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions .
Applications

Scientific Uses

Dermorphin has several applications in scientific research:

  1. Pain Management Studies: Due to its potent analgesic effects, dermorphin is studied as a potential alternative to conventional opioids for pain relief.
  2. Opioid Research: It serves as a model compound for understanding opioid receptor interactions and developing new analgesics with fewer side effects.
  3. Pharmacological Studies: Researchers investigate its structure-activity relationships to design more effective opioid peptides with tailored pharmacological profiles .

Properties

CAS Number

77614-16-5

Product Name

Dermorphin

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

Molecular Formula

C40H50N8O10

Molecular Weight

802.9 g/mol

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1

InChI Key

FHZPGIUBXYVUOY-VWGYHWLBSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Synonyms

dermorphin
dermorphin, (2-L-Ala)-isomer
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.